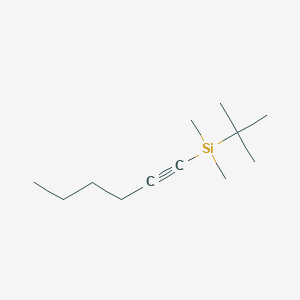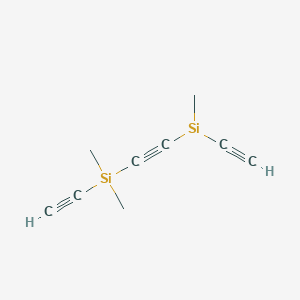![molecular formula C16H31FN2O2Si2 B14345684 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- CAS No. 93554-70-2](/img/structure/B14345684.png)
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is a fluorinated pyrimidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of fluorine and trimethylsilyl groups in its structure imparts unique chemical properties that can be exploited in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- typically involves multi-step organic reactions. One common method includes the fluorination of a pyrimidinedione precursor followed by the introduction of trimethylsilyl groups through silylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the fluorine or trimethylsilyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinedione compounds.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA synthesis.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- involves its interaction with molecular targets such as thymidylate synthase and DNA topoisomerase 1. The compound inhibits these enzymes, leading to disruption of DNA synthesis and cell division, which is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[2-(trimethylsilyl)ethyl]-: A structurally similar compound with slight variations in the trimethylsilyl group positioning.
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trimethylsilyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93554-70-2 |
|---|---|
Formule moléculaire |
C16H31FN2O2Si2 |
Poids moléculaire |
358.60 g/mol |
Nom IUPAC |
5-fluoro-1,3-bis(3-trimethylsilylpropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H31FN2O2Si2/c1-22(2,3)11-7-9-18-13-14(17)15(20)19(16(18)21)10-8-12-23(4,5)6/h13H,7-12H2,1-6H3 |
Clé InChI |
NTCFPTSEFFIVQH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCN1C=C(C(=O)N(C1=O)CCC[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


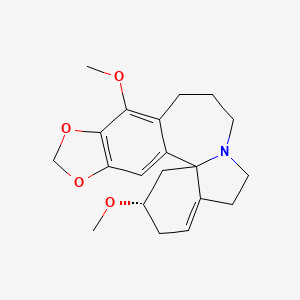
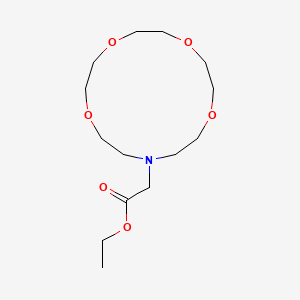
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
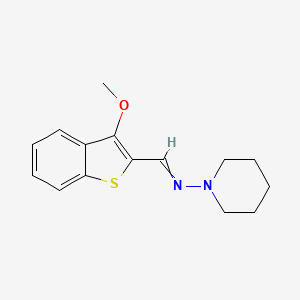
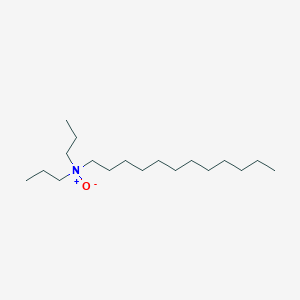
silane](/img/structure/B14345642.png)

